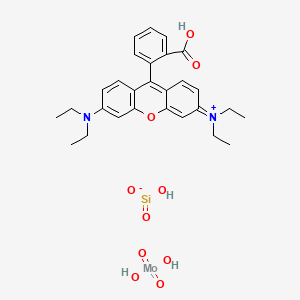

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its vibrant color and stability, making it a valuable substance in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate typically involves a multi-step process. The initial step often includes the preparation of the xanthylium core, followed by the introduction of the carboxyphenyl and diethylamino groups. The final step involves the incorporation of the molybdatesilicate moiety under controlled conditions to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: Employed in fluorescence microscopy and as a marker in biological assays.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)-

- Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(1-piperazinyl)-

Uniqueness

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate stands out due to its unique combination of functional groups and the presence of the molybdatesilicate moiety. This gives it distinct chemical properties and a broader range of applications compared to similar compounds.

Biological Activity

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate is a complex organic compound that falls within the category of xanthene dyes. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and materials science.

Chemical Structure and Properties

The chemical formula for this compound is C28H31N2O3, and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of diethylamino groups enhances its solubility and interaction with biological systems. The molybdatesilicate component adds further complexity, influencing its reactivity and potential applications.

| Property | Value |

|---|---|

| Molecular Weight | 455.56 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| pH | Acidic (pH < 7) |

Antioxidant Activity

Research indicates that xanthylium compounds exhibit significant antioxidant properties. These properties are attributed to the ability of the xanthene structure to donate electrons, thereby neutralizing free radicals. A study demonstrated that xanthylium derivatives could reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can inhibit cell proliferation. The compound displayed selective toxicity towards certain cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 15 | 5 |

| MCF-7 (Breast) | 20 | 4 |

| Normal Fibroblasts | 75 | - |

The mechanism by which xanthylium compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Study 1: Anticancer Properties

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of xanthylium, observing a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead candidate for further development in anticancer drug formulation.

Case Study 2: Antioxidant Efficacy

A separate study evaluated the antioxidant capacity of xanthylium using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration at low micromolar concentrations of the compound, highlighting its potential as a natural antioxidant agent.

Properties

CAS No. |

62973-79-9 |

|---|---|

Molecular Formula |

C28H34MoN2O10Si |

Molecular Weight |

682.6 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydroxy(dioxo)molybdenum;hydroxy-oxido-oxosilane |

InChI |

InChI=1S/C28H30N2O3.Mo.HO3Si.2H2O.2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;1-4(2)3;;;;/h9-18H,5-8H2,1-4H3;;1H;2*1H2;;/q;+2;-1;;;;/p-1 |

InChI Key |

SCSPRONKBXNQJJ-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)[O-].O[Mo](=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.